molecular formula C10H10ClFO3 B13090322 ethyl 4-Chloro-2-fluoro-6-methoxybenzoate

ethyl 4-Chloro-2-fluoro-6-methoxybenzoate

Cat. No.: B13090322
M. Wt: 232.63 g/mol
InChI Key: AFAPYGBZEATHEC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluoro-6-methoxybenzoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, featuring a chloro, fluoro, and methoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-fluoro-6-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-chloro-2-fluoro-6-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are typically used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with different nucleophiles.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 4-chloro-2-fluoro-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-fluoro-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for molecular targets, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Ethyl 4-chloro-2-fluoro-6-methoxybenzoate can be compared with other benzoate derivatives such as:

    Ethyl 4-chloro-2-fluoro-3-methoxybenzoate: Similar structure but different position of the methoxy group.

    Ethyl 2-chloro-6-fluoro-3-methoxybenzoate: Different position of the chloro and fluoro groups.

    Methyl 2,4-dichloro-5-fluorobenzoate: Different ester group and additional chloro substituent.

These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

ethyl 4-chloro-2-fluoro-6-methoxybenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-10(13)9-7(12)4-6(11)5-8(9)14-2/h4-5H,3H2,1-2H3

InChI Key

AFAPYGBZEATHEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)Cl)OC

Origin of Product

United States

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